Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate

Asymmetric synthesis Chiral building block Enantioselectivity

Ensure configurational integrity in your synthesis with the exclusive (2R,3S) stereoisomer—not a racemic mixture. The C-3 quaternary center blocks metabolic dehydrogenation, the C-5 bromine enables Pd-catalyzed diversification (Suzuki/Heck), and the C-2 ester serves as a versatile functional handle. This scaffold is validated in GSK's BD2-selective BET bromodomain inhibitor program and neolignan natural product total synthesis. Standard B2B shipping; inquire for bulk or custom specifications.

Molecular Formula C11H11BrO3
Molecular Weight 271.11
CAS No. 2470279-58-2
Cat. No. B2354068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate
CAS2470279-58-2
Molecular FormulaC11H11BrO3
Molecular Weight271.11
Structural Identifiers
SMILESCC1C(OC2=C1C=C(C=C2)Br)C(=O)OC
InChIInChI=1S/C11H11BrO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-6,10H,1-2H3/t6-,10+/m0/s1
InChIKeyUXIINPPLCFPKLK-QUBYGPBYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate (CAS 2470279-58-2): Procurement-Ready Chiral Benzofuran Building Block


Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate (CAS 2470279-58-2, molecular formula C11H11BrO3, molecular weight 271.11) is a stereochemically defined, polysubstituted 2,3-dihydrobenzofuran derivative bearing a C-5 bromine, a C-3 methyl group, and a C-2 methyl ester [1]. The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical discovery, with demonstrated applications spanning BET bromodomain inhibition, diuretic/uricosuric agents, herbicidal compositions, and neolignan natural product total synthesis [2]. The specific (2R,3S) absolute configuration, confirmed by the InChI Key stereochemical descriptor (UXIINPPLCFPKLK-QUBYGPBYSA-N), distinguishes this compound from racemic or enantiomeric mixtures commonly encountered in catalog sourcing.

Why Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate Cannot Be Replaced by a Generic 2,3-Dihydrobenzofuran Analog


Generic substitution among 2,3-dihydrobenzofuran-2-carboxylates is scientifically inappropriate because the three structural variables — C-5 bromination, C-3 methyl substitution, and (2R,3S) absolute stereochemistry — each independently govern critical performance parameters. The C-5 bromine atom serves as the essential handle for palladium-catalyzed cross-coupling diversification (e.g., Suzuki-Miyaura, Heck); non-halogenated or differently halogenated analogs lack equivalent reactivity profiles [1]. The C-3 methyl group introduces a quaternary stereocenter that has been demonstrated to block a key metabolic soft spot (dehydrogenation of the 2,3-dihydrofuran ring), directly improving metabolic stability and aqueous solubility in the 2,3-dihydrobenzofuran chemotype [2]. The (2R,3S) configuration determines the three-dimensional presentation of substituents to chiral biological targets; racemic mixtures or opposite enantiomers may exhibit reduced potency, altered selectivity, or different pharmacokinetic profiles, as documented for enantiomeric pairs of 2,3-dihydrobenzofuran-2-carboxylic acid diuretics [3]. Below, each of these differentiation dimensions is supported by specific quantitative evidence.

Product-Specific Quantitative Evidence Guide: Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate vs. Closest Analogs


Enantioselective Synthesis and Configurational Fidelity: (2R,3S) vs. Racemic Mixture

The target compound's (2R,3S) stereochemistry provides a defined chiral scaffold that cannot be replicated by a racemic mixture. Using the closely related 2-aryl-5-bromo-3-methoxycarbonyl-2,3-dihydrobenzofuran system, Natori et al. (2009) demonstrated that Rh₂(S-PTTEA)₄-catalyzed intramolecular C–H insertion of 5-bromoaryldiazoacetate delivered the cis-2-aryl-5-bromo-3-methoxycarbonyl-2,3-dihydrobenzofuran scaffold with exceptionally high diastereoselectivity (cis/trans = 97:3) and high enantioselectivity for the cis isomer (84% ee) [1]. These data establish both the synthetic accessibility of the enantioenriched (2R,3S)-configured scaffold and the configurational instability risk when sourcing racemic material — a racemic mixture contains 50% of the undesired (2S,3R) enantiomer, which may exhibit divergent target binding, metabolic handling, or off-target pharmacology.

Asymmetric synthesis Chiral building block Enantioselectivity

C-5 Bromine as a Synthetic Diversification Handle: 5-Bromo vs. 5-Unsubstituted Analog

The C-5 bromine atom in Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate serves as a non-labile yet synthetically competent handle for palladium-catalyzed cross-coupling reactions, enabling post-synthetic diversification that is structurally impossible for the 5-unsubstituted analog. In a representative tandem enzymatic halogenation/aqueous Suzuki cross-coupling protocol applied to the 2,3-dihydrobenzofuran core, the brominated intermediate underwent Suzuki-Miyaura coupling with arylboronic acids to deliver arylated products in 74% isolated yield [1]. For comparison, the 5-unsubstituted 2,3-dihydrobenzofuran-2-carboxylate (CAS 54442-11-4) lacks an electrophilic coupling site at C-5, precluding this diversification strategy entirely. The bromine atom additionally provides a heavy-atom label for X-ray crystallographic phasing, a feature absent in the non-halogenated comparator.

Cross-coupling Suzuki-Miyaura Late-stage functionalization

C-3 Methyl Quaternary Center and Metabolic Stability: 3-Methyl vs. 3-Unsubstituted Analog

The C-3 methyl group in Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate creates a quaternary carbon center at the 3-position of the dihydrofuran ring. In a systematic optimization of the 2,3-dihydrobenzofuran BET inhibitor series, Lucas et al. (2021) demonstrated that insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism (dehydrogenation of the 2,3-dihydrofuran to the corresponding benzofuran) that had been identified as a metabolic liability by in silico Metasite prediction [1]. This structural modification simultaneously improved aqueous solubility and in vitro metabolic stability, ultimately enabling the development of GSK852 — a potent, 1000-fold BD2-selective, highly soluble compound with good in vivo rat and dog pharmacokinetics (J. Med. Chem. 2021, 64, 10711–10741) [1]. In contrast, the 3-unsubstituted analog (e.g., methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate) lacks this quaternary center and is predicted to undergo more rapid metabolic clearance via dihydrofuran dehydrogenation.

Metabolic stability Quaternary center Dehydrogenation blockade

Methyl Ester vs. Free Carboxylic Acid: Synthetic Versatility and Handling Properties

The methyl ester at C-2 in the target compound provides a protected form of the carboxylic acid, offering distinct synthetic advantages over the corresponding free acid, (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS 2470279-65-1, MW 257.08) . The methyl ester form (MW 271.11) is expected to exhibit improved organic solubility and chromatographic behavior relative to the more polar free acid, facilitating purification and handling during multi-step synthesis. The ester can be quantitatively hydrolyzed to the free acid under mild basic conditions (e.g., LiOH, THF/H₂O) when the carboxylic acid functionality is required for amide coupling or salt formation. Conversely, the free acid cannot be directly converted to the methyl ester without an additional esterification step (e.g., MeOH, H₂SO₄ or TMSCHN₂), which may compromise stereochemical integrity under acidic conditions.

Protecting group strategy Ester hydrolysis Synthetic intermediate

Stereochemical Purity Requirements for Organocatalytic Asymmetric Transformations

The 2,3-dihydrobenzofuran-2-carboxylate scaffold bearing quaternary and tertiary stereogenic centers has been demonstrated as a competent substrate class in squaramide-catalyzed asymmetric Michael additions. Yan et al. (2018) reported that at 0.5 mol% hybrid squaramide-chloramphenicol base catalyst loading, a range of 2,3-dihydrobenzofuran-2-carboxylate derivatives were obtained in yields up to 98%, with enantioselectivities up to 99% ee and moderate diastereoselectivities (up to 8:92 dr) [1]. These transformations critically depend on the stereochemical integrity of the starting 2,3-dihydrobenzofuran-2-carboxylate: epimerization or racemization of the C-2 stereocenter during storage or handling would erode the enantioselectivity outcome. Control experiments in this study confirmed that matching of chirality between the catalyst's two scaffolds was crucial for high reactivity and stereoselectivity, underscoring the general principle that stereochemically undefined starting materials yield inferior results [1].

Organocatalysis Michael addition Quaternary stereocenter

5-Bromo Substituent as Heavy Atom for X-Ray Crystallographic Phasing: 5-Bromo vs. 5-H or 5-F Analogs

The bromine atom at C-5 (atomic number 35) provides anomalous scattering sufficient for experimental phasing in single-crystal X-ray diffraction studies, a capability not available with 5-unsubstituted (H) or 5-fluoro (F, atomic number 9) analogs. While this is a well-established principle in chemical crystallography rather than a compound-specific measurement, it constitutes a practical differentiation relevant to procurement for structural biology or absolute configuration determination. The C-5 bromine in the target compound enables sulfur/SAD or bromide anomalous phasing without requiring additional heavy-atom derivatization. For context, the anomalous scattering factor (f'') for Br at Cu Kα wavelength (1.5418 Å) is approximately 1.28 electrons, sufficient for phasing of small-molecule structures with molecular weight up to ~500 Da; hydrogen (f'' ≈ 0.03) and fluorine (f'' ≈ 0.07) provide negligible anomalous signal at this wavelength [1].

X-ray crystallography Heavy atom phasing Absolute configuration determination

Best Research and Industrial Application Scenarios for Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate


Chiral Building Block for Asymmetric Synthesis of Neolignan Natural Products and Structural Analogs

The (2R,3S)-configured 5-bromo-3-methyl-2,3-dihydrobenzofuran-2-carboxylate scaffold directly maps onto the core architecture of bioactive neolignan natural products such as (−)-epi-conocarpan and (+)-conocarpan, which exhibit anticancer activity [1]. The Rh(II)-catalyzed intramolecular C–H insertion strategy reported by Natori et al. (2009) demonstrates that the 5-bromo-3-methoxycarbonyl-2,3-dihydrobenzofuran intermediate can be elaborated into cis-2-aryl-dihydrobenzofuran natural products with high stereochemical fidelity (diastereoselectivity up to 97:3 cis/trans, enantioselectivity up to 84% ee) [1]. Research groups pursuing total synthesis or structure–activity relationship (SAR) studies of neolignan analogs should procure this specific stereoisomer to ensure configurational integrity throughout the synthetic sequence.

Scaffold for BD2-Selective BET Bromodomain Inhibitor Optimization

The 2,3-dihydrobenzofuran core with a C-3 methyl quaternary center has been validated by GSK as a structural platform for developing highly potent, BD2-selective BET bromodomain inhibitors with 1000-fold selectivity over BD1 [1]. The Lucas et al. (2021) study demonstrated that the quaternary center at C-3 blocked dihydrofuran dehydrogenation — the primary metabolic soft spot — and improved solubility, culminating in the pre-candidate molecule GSK852 with good in vivo rat and dog PK [1]. Procurement of Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate provides medicinal chemistry teams with a key intermediate that already incorporates the metabolically stabilizing C-3 quaternary center, the C-2 ester for further derivatization, and the C-5 bromine for Suzuki-based diversification of the aryl ring.

Intermediate for 5-Substituted 2,3-Dihydrobenzofuran-2-Carboxylic Acid Diuretic Agents

The 5-substituted 2,3-dihydrobenzofuran-2-carboxylic acid pharmacophore has an established history in diuretic and uricosuric drug discovery, exemplified by S-8666 (6,7-dichloro-5-dimethylsulfamoyl-2,3-dihydrobenzofuran-2-carboxylic acid) and related 5-acylbenzofuran-2-carboxylic acids described in patent US7015246 [1][2]. The target compound's methyl ester can be hydrolyzed to the corresponding (2R,3S)-5-bromo-3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, and the C-5 bromine can be elaborated via cross-coupling or halogen-metal exchange to install diverse 5-substituents (acyl, sulfamoyl, aryl). The defined (2R,3S) stereochemistry is critical because the enantiomers of dihydrobenzofuran-2-carboxylic acid diuretics exhibit stereoselective pharmacokinetics and pharmacodynamics, as demonstrated for DBCA enantiomers in cynomolgus monkey studies [1].

Substrate for Methodological Development of Asymmetric C–C Bond-Forming Reactions

The 2,3-dihydrobenzofuran-2-carboxylate scaffold bearing quaternary-tertiary vicinal stereocenters represents a challenging substrate class for testing new asymmetric catalytic methodologies. As demonstrated by Yan et al. (2018), squaramide-linked hybrid organocatalysts enabled the asymmetric Michael addition of 2,3-dihydrobenzofuran-2-carboxylates to nitroolefins, achieving up to 98% yield, up to 99% ee, and up to 8:92 dr at just 0.5 mol% catalyst loading [1]. The target compound's combination of a C-2 ester enolate precursor, a C-3 quaternary stereocenter, and a C-5 bromine spectroscopic handle makes it an ideal test substrate for developing and benchmarking new catalytic enantioselective transformations (e.g., asymmetric alkylation, arylation, or fluorination) targeting congested vicinal stereocenters.

Quote Request

Request a Quote for Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.